BENGHE Methodological & Application

Check Availability & Pricing

ATTO 514 Phalloidin: Application Notes and
Protocols for High-Resolution Actin Staining

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATTO 514

Cat. No.: B15552921

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 514 phalloidin is a high-affinity probe for filamentous actin (F-actin), designed for
superior fluorescence microscopy. Phalloidin, a bicyclic peptide isolated from the Amanita
phalloides mushroom, binds specifically and stoichiometrically to F-actin, preventing its
depolymerization and stabilizing the filament.[1][2][3] When conjugated to the fluorescent dye
ATTO 514, it provides a powerful tool for visualizing the intricate and dynamic actin
cytoskeleton in fixed cells and tissues with exceptional brightness and photostability.[4][5][6]
This document provides detailed application notes and protocols for the use of ATTO 514
phalloidin in actin staining for fluorescence microscopy.

ATTO 514 is a hydrophilic fluorescent label characterized by its strong absorption, high
fluorescence quantum yield, and remarkable thermal and photostability.[4][5][6] These
properties make ATTO 514 phalloidin an ideal choice for high-resolution imaging techniques,
including super-resolution microscopy methods like STED, dSTORM, and PALM.[4][5][6]

Properties of ATTO 514 Phalloidin

Quantitative data for ATTO 514 and its phalloidin conjugate are summarized in the table below.
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Property Value Reference
Excitation Wavelength (Aabs) 511 nm [61[7]
Emission Wavelength (Aem) 532 nm [6][7]
Molar Extinction Coefficient

115,000 M—tcm~1 [61[71I8]
(emax)
Fluorescence Quantum Yield

85% [6]
(nfl)
Fluorescence Lifetime (tfl) 3.9ns [4][6]
Molecular Weight (MW) 1638 g/mol 41071

Experimental Protocols

Reagent Preparation and Storage
a. ATTO 514 Phalloidin Stock Solution:

ATTO 514 phalloidin is typically supplied as a lyophilizate.

e Reconstitution: To prepare a stock solution, dissolve the contents of the vial in methanol or a
1:1 mixture of water and methanol.[7] For example, reconstitute 10 nmol in 1 ml to yield a 10
UM stock solution.[7] Some suppliers suggest using methanol, DMSO, or DMF.[1]

o Storage: The lyophilized product should be stored at -20°C, protected from light and
moisture, and is stable for at least three years.[4][7] The reconstituted stock solution can be
stored at -20°C for up to six months.[7] To avoid repeated freeze-thaw cycles, it is
recommended to aliquot the stock solution into smaller volumes.[7][9]

b. Reagent Recipes:
e Phosphate-Buffered Saline (PBS), pH 7.4:
o 137 mM NacCl

o 2.7 mM KCI
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o 10 mM Na2HPOa
o 1.8 mM KH2POa

o Adjust pH to 7.4.

» Fixation Solution (4% Formaldehyde in PBS):
o Prepare fresh from a 16% or 37% formaldehyde stock solution.
o Caution: Formaldehyde is toxic and should be handled in a fume hood.
o Itis recommended to use methanol-free formaldehyde.[2][10]
e Permeabilization Buffer (0.1% Triton X-100 in PBS):
o Add 100 pl of Triton X-100 to 100 ml of PBS.
o Blocking Buffer (1% BSA in PBS):

o Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 ml of PBS.

Staining Protocol for Adherent Cells

This protocol provides a general guideline for staining adherent cells grown on coverslips.
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Fig. 1: Experimental workflow for F-actin staining in adherent cells.
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Methodology:

e Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired
confluency.

e Washing: Gently wash the cells twice with pre-warmed (37°C) PBS.[10]

» Fixation: Fix the cells with 4% formaldehyde in PBS for 10-20 minutes at room temperature.
[10][11]

e Washing: Wash the cells two to three times with PBS.[10][11]

o Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[2]
[11] This step is crucial for allowing the phalloidin conjugate to enter the cell and bind to F-
actin.

e Washing: Wash the cells two to three times with PBS.[11]

e Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in
PBS for 20-30 minutes at room temperature.[7][11]

o Staining: Prepare the ATTO 514 phalloidin working solution by diluting the stock solution in
PBS containing 1% BSA. A typical final concentration is in the nanomolar range (e.g., 1:200
to 1:1000 dilution of a 10 uM stock). The optimal concentration may vary depending on the
cell type and experimental conditions and should be determined empirically.[11] Incubate the
cells with the staining solution for 20-90 minutes at room temperature, protected from light.[2]
[11]

» Washing: Wash the cells two to three times with PBS to remove unbound phalloidin
conjugate.[11]

e Mounting: Mount the coverslips onto microscope slides using an appropriate mounting
medium.

e Imaging: Visualize the stained actin filaments using a fluorescence microscope with
appropriate filters for ATTO 514 (Excitation: ~511 nm, Emission: ~532 nm).
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Staining Protocol for Suspension Cells

o Cell Preparation: Harvest cells and wash them with PBS by centrifugation.

» Fixation: Resuspend the cell pellet in 4% formaldehyde in PBS and incubate for 10-20
minutes at room temperature.

e Washing: Wash the cells twice with PBS.

o Permeabilization: Resuspend the cells in 0.1% Triton X-100 in PBS for 3-5 minutes.
e Washing: Wash the cells twice with PBS.

e Blocking: Resuspend the cells in 1% BSA in PBS and incubate for 20-30 minutes.

» Staining: Resuspend the cells in the ATTO 514 phalloidin working solution and incubate for
20-90 minutes at room temperature, protected from light.

» Washing: Wash the cells twice with PBS.

e Mounting: Resuspend the cells in a small volume of PBS and mount them on a microscope
slide.

e Imaging: Proceed with fluorescence microscopy.

Actin Dynamics in Cell Signaling

The actin cytoskeleton is a highly dynamic structure that is integral to a multitude of cellular
processes, including cell motility, morphogenesis, and cytokinesis. Its remodeling is tightly
regulated by a complex network of signaling pathways. One such critical pathway involves the
Rho family of small GTPases, which act as molecular switches to control actin organization.
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Fig. 2: Simplified Rho GTPase signaling pathway for actin remodeling.

As depicted in Figure 2, extracellular signals activate cell surface receptors, which in turn
activate Rho GTPases such as RhoA, Racl, and Cdc42. These GTPases then trigger
downstream effectors. For instance, RhoA activates ROCK, leading to the formation of
contractile stress fibers. Racl activation results in the formation of lamellipodia through
effectors like the WAVE complex, while Cdc42 activation via WASp leads to the formation of
filopodia. ATTO 514 phalloidin staining allows for the direct visualization of these distinct F-
actin structures, providing insights into the activation state of these signaling pathways.
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Troubleshooting
Issue Possible Cause Solution
_ _ Increase the number and
High Background Incomplete washing

duration of wash steps.

) Increase blocking time or BSA
Inadequate blocking )
concentration.

Optimize the working
concentration of ATTO 514

Phalloidin concentration too

high .
phalloidin.

) o o Increase permeabilization time
Weak Signal Insufficient permeabilization ) )
or Triton X-100 concentration.

Increase the working
concentration of ATTO 514

Phalloidin concentration too

low -
phalloidin.
Use an anti-fade mounting
Photobleaching medium and minimize
exposure to excitation light.
Use methanol-free
Actin Disruption Methanol in fixative formaldehyde for fixation.[2]
[10]
Reduce Triton X-100
Harsh permeabilization concentration or incubation
time.
Conclusion

ATTO 514 phalloidin is a superior fluorescent probe for labeling F-actin in fixed samples. Its
exceptional brightness, photostability, and high affinity for actin make it an invaluable tool for
researchers in cell biology, neuroscience, and drug discovery. The protocols and data provided
in this document offer a comprehensive guide for the successful application of ATTO 514
phalloidin in visualizing the intricate architecture of the actin cytoskeleton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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